FMOC-D-DAB(DDE)-OH

Description

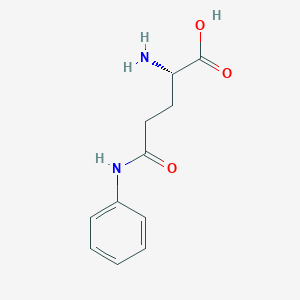

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,31,36)(H,34,35)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBHGOUICAXOQZ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673971 | |

| Record name | (2R)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596797-14-7, 235788-61-1 | |

| Record name | (2R)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: The Orthogonality of Fmoc and Dde/ivDde in SPPS

Executive Summary

The synthesis of complex peptide architectures—such as cyclic peptides, branched sequestering agents, and side-chain modified probes—requires a protection strategy beyond the standard Fmoc/tBu binary.[1] The Fmoc (α-amino protection) and Dde/ivDde (side-chain protection) pair represents the gold standard for introducing a "third dimension" of orthogonality.

This guide analyzes the mechanistic underpinnings of this orthogonality, addresses the critical stability issues that led to the evolution from Dde to ivDde, and provides validated protocols for their selective removal. It is designed for researchers requiring precise control over side-chain functionalization in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Mechanistic Foundation

True orthogonality implies that protecting group A can be removed in the presence of B, and B in the presence of A. In the Fmoc/Dde system, this relationship is nuanced.

Fmoc (Base-Labile)[3]

-

Mechanism: Removed via

-elimination using a secondary amine (typically 20% piperidine). The base abstracts the acidic proton at the 9-position of the fluorene ring, leading to the collapse of the carbamate and release of dibenzofulvene. -

Orthogonality: Stable to acid (TFA) and mild nucleophiles (under controlled conditions).

Dde and ivDde (Nucleophile-Labile)[2][5]

-

Structure:

-

Mechanism: Removal is driven by a nucleophilic attack (typically by hydrazine) on the exocyclic ketone.[1] This is followed by an intramolecular rearrangement to form a stable indazole byproduct, releasing the primary amine.

-

The "iv" Difference: The ivDde group incorporates a bulky isovaleryl side chain. This steric hindrance protects the group from premature cleavage or migration during Fmoc removal (piperidine treatment), addressing a major liability of the original Dde group.

Visualization: Dde Cleavage Mechanism

The following diagram illustrates the hydrazine-mediated cleavage pathway, highlighting the formation of the pyrazole/indazole byproduct which serves as a UV-monitoring chromophore.

Caption: Mechanism of hydrazine-mediated Dde deprotection yielding a stable indazole byproduct.

Part 2: The Orthogonality Paradox & Expertise

The Stability/Migration Issue

While Dde is theoretically stable to piperidine, experimental reality proves otherwise. During the repetitive piperidine treatments required for Fmoc removal, Dde can undergo

-

Scenario: The Dde group migrates from the

-amine of a Lysine to a free -

Consequence: Loss of side-chain protection and capping of the main chain, terminating synthesis.

The Solution: ivDde The increased steric bulk of ivDde (isovaleryl vs. ethyl) significantly retards this nucleophilic attack by piperidine, making it the preferred choice for long peptide sequences.

Directional Orthogonality

Strictly speaking, hydrazine (a base and nucleophile) removes Fmoc groups efficiently. Therefore:

-

Fmoc removal leaves Dde intact (mostly, especially if ivDde is used).

-

Dde removal (Hydrazine) removes Fmoc.

Strategic Implication: You cannot selectively remove Dde while an N-terminal Fmoc group is present using standard hydrazine protocols.

-

Workaround 1: Use Boc protection for the N-terminus if Dde removal is the final step before resin cleavage.

-

Workaround 2: Use Hydroxylamine/Imidazole (see Protocol C), which can selectively cleave Dde in the presence of Fmoc, though this reaction is slower and pH-sensitive.

Part 3: Experimental Protocols

Protocol A: Standard Fmoc Removal

Use for routine chain elongation.

-

Reagent: 20% Piperidine in DMF (v/v). Optimization: Add 0.1M HOBt to suppress aspartimide formation.

-

Step 1: Add reagent to resin.[4][7] Agitate for 3 minutes. Drain.

-

Step 2: Add fresh reagent. Agitate for 10-15 minutes. Drain.

-

Wash: DMF (5x), DCM (3x).

Protocol B: Selective Dde/ivDde Removal (Hydrazine)

Use when N-terminus is Boc-protected or Acetylated.

-

Reagent: 2% Hydrazine monohydrate in DMF (v/v).

-

Note: Higher concentrations (>2%) increase the risk of reducing amide bonds or modifying Arginine side chains.[4]

-

-

Step 1: Swell resin in DMF.[4]

-

Step 2: Add 2% Hydrazine solution. Agitate for 3 minutes. Drain.

-

Step 3: Repeat Step 2 two more times (Total 3 x 3 min).

-

For ivDde: Extend reaction time to 3 x 10 minutes due to steric hindrance.

-

-

Monitoring: Collect filtrate. Measure UV absorbance at 290 nm (characteristic of the indazole byproduct). Repeat until absorbance is negligible.

-

Wash: DMF (5x), 10% DIPEA in DMF (2x) to neutralize residual hydrazine, DMF (5x).

Protocol C: True Orthogonal Removal (Hydroxylamine)

Use when N-terminal Fmoc must be preserved.

-

Reagent:

(1.25 g) and Imidazole (0.918 g) in NMP (5 mL). Dilute with DMF (1 mL) if necessary to solubilize. -

Reaction: Add to resin. Agitate for 3 hours at room temperature.

-

Validation: Check for Fmoc stability via HPLC micro-cleavage if critical.

Part 4: Applications & Workflow Visualization

Common Workflow: Branched Peptide Synthesis

A typical application involves synthesizing a backbone, selectively unmasking a Lys(ivDde), and building a secondary peptide chain or attaching a fluorophore.

Caption: Workflow for site-specific modification using the Fmoc/ivDde orthogonal strategy.

Part 5: Data Presentation

Stability Matrix

Comparison of protecting group stability across standard SPPS conditions.

| Protecting Group | 20% Piperidine (Base) | 2% Hydrazine (Nucleophile) | 95% TFA (Acid) | Pd(PPh3)4 (Alloc) |

| Fmoc | Labile | Labile | Stable | Stable |

| Dde | Metastable (Risk of migration) | Labile | Stable | Stable |

| ivDde | Stable | Labile | Stable | Stable |

| Boc | Stable | Stable | Labile | Stable |

| Alloc | Stable | Stable | Stable | Labile |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dde Migration | Extended exposure to piperidine with free amines present. | Switch to ivDde . Use shorter Fmoc deprotection times. Use DBU (2%) for Fmoc removal (faster kinetics). |

| Incomplete ivDde Removal | Steric hindrance or aggregation. | Increase Hydrazine to 4-5%. Repeat cycles. Use heating (microwave) carefully (max 40°C). |

| Fmoc Loss during Dde Removal | Hydrazine is non-orthogonal to Fmoc. | Ensure N-terminus is Boc-protected or Acetylated before hydrazine treatment. Use Hydroxylamine protocol.[4] |

| Arginine Modification | Hydrazine reaction with Arg side chain (Ornithine formation).[4] | Keep Hydrazine concentration |

References

-

Bycroft, B. W., et al. (1993).[6] A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides.[6] Journal of the Chemical Society, Chemical Communications.[4][6] Link

-

Chhabra, S. R., et al. (1998).[6] An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters.[4][6] Link

-

Diaz-Mochon, J. J., et al. (2004).[4] Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA-Peptide Conjugates. Organic Letters.[4][6] Link

-

Augustyns, K., et al. (1998).[4][6] Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[6][8] Journal of Peptide Research.[4][8] Link

-

BenchChem Technical Series. (2025). A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.[1]Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. drivehq.com [drivehq.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Strategic Role of Fmoc-D-Dab(Dde)-OH in Advanced Peptide Synthesis

Executive Summary

In the landscape of modern peptidomimetics, Fmoc-D-Dab(Dde)-OH (N-α-Fmoc-N-γ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-D-2,4-diaminobutyric acid) serves as a critical architectural tool. It bridges the gap between standard linear synthesis and complex, metabolically stable drug candidates.

This guide addresses the specific utility of this building block: D-Dab provides a protease-resistant, short-chain constraint (2-carbon side chain) ideal for tight turns, while Dde offers a third dimension of orthogonality (Hydrazine-labile) alongside Base-labile (Fmoc) and Acid-labile (tBu/Trt) groups. This "Three-Dimensional Orthogonality" is essential for on-resin cyclization, branching, and site-specific labeling.

Part 1: Chemical Architecture & Mechanistic Rationale

To utilize this compound effectively, one must understand the functional contribution of its three distinct components.

The Backbone: D-Diaminobutyric Acid (D-Dab)

Unlike Lysine (4-carbon side chain) or Ornithine (3-carbon), Dab possesses a 2-carbon side chain.

-

Structural Constraint: The shorter side chain reduces entropic freedom. When used in lactam cyclization (e.g., Dab-to-Asp), it forces tighter ring structures (

-lactams) than Lys/Orn, often mimicking -

Stereochemical Stability (The "D" Factor): The incorporation of the D-enantiomer renders the peptide backbone resistant to endogenous proteases, a non-negotiable requirement for serum-stable peptide therapeutics.

The Orthogonal Protector: Dde

The Dde group protects the

-

Stable to: 20% Piperidine (Fmoc removal conditions)* and 95% TFA (Final cleavage conditions).

-

Labile to: 2% Hydrazine monohydrate in DMF.

Note on Stability: While generally stable to piperidine, Dde can undergo N

Data Summary: Comparison of Side-Chain Protectors

| Protecting Group | Removal Reagent | Mechanism | Orthogonality | Primary Risk |

| Dde | 2% Hydrazine / DMF | Nucleophilic Attack | Orthogonal to Fmoc/tBu | Migration to free amines; Removes Fmoc |

| ivDde | 2-10% Hydrazine / DMF | Nucleophilic Attack | Orthogonal to Fmoc/tBu | Steric hindrance makes removal slow |

| Mtt | 1% TFA / DCM | Acidolysis | Quasi-orthogonal (Acid sensitive) | Premature loss with acidic additives |

| Alloc | Pd(PPh3)4 / PhSiH3 | Metal Catalysis | Fully Orthogonal | Catalyst poisoning; difficult handling |

Part 2: The Orthogonal Strategy (Visualized)

The power of this molecule is best understood through the "Triangle of Orthogonality," which allows the chemist to manipulate three distinct sites on the peptide independently.

Caption: The Orthogonality Triangle. Note the critical red path: Hydrazine cleaves Dde BUT also cleaves Fmoc, dictating the synthesis order.

Part 3: Operational Workflow (Step-by-Step)

This protocol describes the synthesis of a cyclic peptide using This compound to form a lactam bridge with an Aspartic Acid residue.

Phase 1: Chain Assembly

-

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin depending on C-term requirements.

-

Coupling: Standard Fmoc/tBu SPPS cycles (HBTU/DIEA or DIC/Oxyma).

-

Insert Point: Couple This compound at the desired position.

-

Partner Point: Couple Fmoc-Asp(OAll)-OH (Allyl ester) or Fmoc-Asp(OtBu)-OH depending on the cyclization strategy. Recommendation: For Dde strategy, the cyclization partner usually requires orthogonal protection if not using the C-terminus.

-

Phase 2: The Critical Dde Removal

Crucial Constraint: Hydrazine removes Fmoc.[1] Therefore, you cannot expose the peptide to hydrazine while the N-terminus is Fmoc-protected.

Scenario A: N-Terminal Capping (Standard)

-

Complete the full peptide sequence.

-

Remove the final N-terminal Fmoc.

-

Cap the N-terminus: Acetylate (Ac2O/DIEA) or couple a Boc-protected amino acid.

-

Why? This renders the N-terminus stable to hydrazine.

-

-

Dde Cleavage Protocol:

-

Procedure: Add solution to resin.[1][2][3][4][5][6] Shake for 3 minutes. Drain. Repeat 3 times.

-

Monitoring: The byproduct (indazole) absorbs at 290 nm .[1][7] Monitor the flow-through until UV absorbance returns to baseline.

-

Wash: DMF (5x), DCM (3x), DMF (3x) to remove all traces of hydrazine (hydrazine can interfere with subsequent couplings).

Phase 3: Functionalization / Cyclization

Once Dde is removed, the

-

For Labeling: React with FITC, Biotin-NHS, or fatty acids.

-

For Cyclization (Lactam): Activate the free amine with the free acid of the partner residue (requires selective deprotection of the partner acid first, e.g., using Alloc/Allyl chemistry, or if the partner is the C-terminal acid).

Part 4: Critical Troubleshooting & Optimization

The "Migration" Risk (Dde Transfer)

During Fmoc removal (piperidine), the Dde group can migrate from the D-Dab side chain to a free N-terminal amine of a neighboring lysine or the main chain.

-

Mechanism: Nucleophilic attack by a free amine on the Dde exocyclic double bond.

-

Prevention:

-

Use ivDde (Fmoc-D-Dab(ivDde)-OH) if the sequence is long; the steric bulk prevents migration.

-

If using standard Dde: Minimize piperidine exposure. Use DBU/Piperidine (2%/2%) for shorter deprotection times, or wash immediately and thoroughly.

-

Hydrazine Toxicity & Handling

Hydrazine is a potent carcinogen and unstable.

-

Protocol: Prepare the 2% solution fresh daily.

-

Disposal: Quench hydrazine waste with bleach (sodium hypochlorite) before disposal to convert it to nitrogen gas.

Incomplete Removal

The formation of the indazole byproduct is usually rapid. However, aggregation on-resin can hinder the reaction.

-

Solution: If UV monitoring shows a "tailing" absorbance that doesn't drop to zero, switch to 3% Hydrazine in NMP (N-methylpyrrolidone) and heat to 40°C.

Part 5: Application Workflow (Cyclization)

The following diagram illustrates the logic flow for creating a constrained cyclic peptide using D-Dab.

Caption: Workflow for on-resin lactamization. N-terminal capping is the critical checkpoint to prevent unwanted Fmoc removal by hydrazine.

References

-

Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides.[8] Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link

-

Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[8][9] Journal of Peptide Research, 51(2), 127-133.[9] Link

-

Diaz-Mochon, J. J., et al. (2004). A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides. Organic & Biomolecular Chemistry. Link

-

Nash, I. A., et al. (1996). Dde - A Selective Primary Amine Protecting Group: A Facile Automated Solid Phase Synthesis of the Polyamines. Tetrahedron Letters, 37(15), 2625-2628. Link

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. rsc.org [rsc.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Imperative of Control in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. B. Merrifield, builds peptides by sequentially adding amino acids to a growing chain anchored to an insoluble resin support.[1] This method simplifies the purification process, as excess reagents and by-products are easily removed by washing and filtration.[2][3] However, the success of this elegant process hinges on a critical concept: the precise control of chemical reactivity. Amino acids are bifunctional molecules, possessing both a reactive amino group (-NH2) and a carboxyl group (-COOH), with many also featuring reactive side-chain functionalities.[4] Without control, attempts to form a specific peptide bond would result in a chaotic polymerization and a host of unwanted side reactions.[4][5]

This guide provides a deep dive into the core of that control system: protecting groups . We will explore the chemical logic behind their use, compare the dominant strategies employed in the field, and provide the detailed, field-proven protocols necessary for researchers, scientists, and drug development professionals to make informed decisions that ensure the success of their synthetic endeavors. The protection of reactive functionalities is mandatory to prevent these undesirable outcomes and is fundamental to achieving high purity and yield in the final peptide product.[5][6]

The Cornerstone of SPPS: The Principle of Orthogonality

In the context of peptide synthesis, orthogonality is the strategic use of multiple classes of protecting groups that can be removed under distinct and mutually exclusive chemical conditions.[7][8] This principle is the master key that allows for the selective deprotection of one functional group while all others remain intact.[7][9] An ideal protecting group strategy involves two primary types:

-

Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid. They must be removed at every cycle of amino acid addition to allow for chain elongation.[2][10]

-

Permanent Protecting Groups: These mask the reactive side chains of amino acids and, in solution-phase synthesis, the C-terminal carboxyl group. They must remain stable throughout the entire synthesis and are only removed during the final cleavage step.[10][11]

A truly orthogonal system ensures that the reagents used to remove the temporary α-amino protecting group do not affect the permanent side-chain protecting groups, and vice-versa.[2][4] This selective removal is paramount for the successful synthesis of complex peptides.[7]

Caption: The logical relationship of an orthogonal protection strategy.

The Two Dominant Chemistries: A Comparative Analysis

Modern SPPS is dominated by two primary orthogonal strategies: the Fmoc/tBu approach and the Boc/Bzl approach.[8] The choice between them is a critical decision dictated by the target peptide's sequence, complexity, and sensitivity to the deprotection reagents.[8]

The Fmoc/tBu Strategy: The Mild Approach

This is currently the most widely used methodology, primarily due to its milder reaction conditions.[1][12] The strategy is founded on the base-lability of the α-amino protecting group and the acid-lability of the side-chain protecting groups.[4]

-

α-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group. It is stable to acids but is readily cleaved by a secondary amine base, typically piperidine.[4][13]

-

Side-Chain Protection: Groups based on the tert-butyl (tBu) cation, such as tBu ethers, tBu esters, and the tert-butyloxycarbonyl (Boc) group for lysine.[4][14] These are stable to the basic conditions of Fmoc removal but are cleaved by strong acid, typically trifluoroacetic acid (TFA).[13]

Mechanism of Fmoc Deprotection: The removal of the Fmoc group is a classic β-elimination reaction.[13] A base, like piperidine, abstracts the acidic proton on the fluorenyl ring. This triggers the elimination of dibenzofulvene (DBF) and the release of the free amine via an unstable carbamic acid intermediate, which rapidly decarboxylates. The reactive DBF byproduct is scavenged by excess piperidine to form a stable adduct, which is washed away.[4][13]

The Fmoc-SPPS Workflow

Caption: A typical cycle in Boc/Bzl solid-phase peptide synthesis.

Head-to-Head Comparison: Fmoc vs. Boc

The choice of strategy is a critical decision with significant implications for the synthesis process and the integrity of the final product.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) [8] | Boc (tert-butoxycarbonyl) [8] |

| α-Amino Deprotection | Base-labile (e.g., 20% piperidine in DMF) [8] | Acid-labile (e.g., 50% TFA in DCM) [8] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) [8] | Strong acid-labile (e.g., Bzl, Tos) [8] |

| Final Cleavage | Strong acid (e.g., TFA) [8] | Very strong acid (e.g., HF, TFMSA) [8] |

| Orthogonality | Fully orthogonal [4][8] | Quasi-orthogonal [2][8] |

| Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins). [8]The Fmoc group's UV absorbance allows for real-time monitoring of reaction completion. [4] | Effective for synthesizing long or hydrophobic peptides prone to aggregation, as the repeated acid treatments help maintain resin solvation. [8][15] |

| Disadvantages | Aggregation can be an issue for long or difficult sequences. [8]The DBF byproduct from deprotection must be effectively scavenged. [13] | Harsh final cleavage conditions can degrade sensitive residues. [8]Requires specialized, hazardous equipment (for HF). [15]Repeated acid treatment can cause premature loss of some side-chain protection. [4] |

A Deeper Dive into Side-Chain Protection

The correct protection of reactive amino acid side chains is non-negotiable for preventing unwanted modifications. [2]The choice of protecting group is dictated by the overall synthetic strategy (Fmoc or Boc).

| Amino Acid (AA) | Side-Chain Group | Common Fmoc/tBu Protecting Group | Common Boc/Bzl Protecting Group |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) [14] | Tos (p-toluenesulfonyl) [16] |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (tert-butyl ester) [11] | OBzl (benzyl ester) |

| Cysteine (Cys) | Thiol | Trt (trityl), Acm (acetamidomethyl) [11] | 4-MeBzl (4-methylbenzyl) |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (tert-butyl ester) [11] | OBzl (benzyl ester) |

| Histidine (His) | Imidazole | Trt (trityl) [17] | DNP (dinitrophenyl) |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) [12] | 2-Cl-Z (2-chlorobenzyloxycarbonyl) [16] |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl ether) [16] | Bzl (benzyl ether) [16] |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl ether) [16] | Bzl (benzyl ether) [16] |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | For (formyl) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl ether) [11] | 2-Br-Z (2-bromobenzyloxycarbonyl) |

The Final Step: Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the final step involves "global deprotection"—the simultaneous removal of all side-chain protecting groups and cleavage of the peptide from the solid support. [1]In the Fmoc/tBu strategy, this is typically achieved with a "cleavage cocktail" based on TFA.

The causality behind the cocktail is critical: TFA alone is a powerful acid, but the cleavage process generates highly reactive carbocations (e.g., t-butyl, trityl) from the protecting groups. [2][12]If not neutralized, these electrophiles will re-attach to and modify nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, or Tyrosine. [2]Therefore, scavengers must be included.

Standard Protocol: TFA Cleavage Cocktail

This protocol is a self-validating system designed to maximize cleavage efficiency while minimizing side reactions.

Objective: To cleave the synthesized peptide from the resin and remove all acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin (dried)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

1,2-Ethanedithiol (EDT) (optional, for peptides with Cys(Trt))

-

Cold diethyl ether

-

Centrifuge tubes

Methodology:

-

Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Cocktail Formulation: Prepare the cleavage cocktail immediately before use. A common formulation is Reagent K : TFA/Water/TIS (95% : 2.5% : 2.5% v/v). [18] * TFA: The strong acid for cleavage.

-

Water: A proton source and scavenger for t-butyl cations.

-

TIS: A highly effective scavenger for trityl cations and other carbocations.

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2-3 mL for 100 mg resin). Ensure the resin is fully wetted.

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For long or complex peptides, an extended time may be necessary. 5. Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add this solution dropwise to a 15-fold excess of cold diethyl ether with gentle swirling. The peptide, being insoluble in ether, will precipitate as a white solid.

-

Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and organic byproducts.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

Conclusion and Future Outlook

The strategic use of orthogonal protecting groups is the bedrock of modern solid-phase peptide synthesis. The choice between the mild, versatile Fmoc/tBu strategy and the robust, classic Boc/Bzl strategy is a critical decision that profoundly impacts the success of a synthesis. Understanding the underlying chemical mechanisms of protection and deprotection, the rationale for scavenger use, and the specific protocols for each step empowers scientists to troubleshoot issues and synthesize even the most complex peptides with high fidelity.

As the field moves toward more sustainable and efficient manufacturing, novel approaches like minimal-protection strategies—which reduce the use of protecting groups and harsh reagents like TFA—are gaining traction. [12]These innovations build upon the foundational principles discussed here, promising a future of greener and more atom-economical peptide synthesis.

References

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link not available in search results]

- BenchChem. (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. BenchChem Technical Guides.

- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. BenchChem Technical Guides.

- BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS. BenchChem Technical Guides.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- CEM Corporation. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- CPC Scientific Inc. (2024).

- Valeur, E., & Bradley, M. (2009). Amino acid protection in solid phase synthesis. Chemical Society Reviews, 38(2), 606-631. [Link not available in search results, but conceptually supported by other sources]

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link not available in search results, but conceptually supported by other sources]

- AAPPTec. (n.d.).

- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 111–128.

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.

- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. PubMed, 31879921.

- ResearchGate. (2025). Protecting Groups in Peptide Synthesis. Request PDF.

- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec.

- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link not available in search results, but conceptually supported by other sources]

- Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and cleavage strategies in solid-phase organic synthesis and combinatorial chemistry. Chemical reviews, 100(6), 2091-2158. [Link not available in search results]

- El-Faham, A., & Albericio, F. (2011). Peptide synthesis: a new millennium. Chemical reviews, 111(11), 6557-6602. [Link not available in search results]

- ResearchGate. (n.d.). Overview of the SPPS cycle and subsequent deprotection, work-up and....

- Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science.

- CPC Scientific. (n.d.).

- ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Albericio, F., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.

- Chemistry Today. (2024). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS.

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. drivehq.com [drivehq.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]

- 18. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Branched Peptides Using Fmoc-D-Dab(DDE)-OH

Abstract

The construction of complex peptide architectures is a cornerstone of modern drug discovery and biomaterial science. Branched peptides, in particular, offer significant advantages over their linear counterparts, including enhanced proteolytic stability, increased binding avidity through multivalent interactions, and the ability to serve as scaffolds for novel therapeutics and vaccines.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of asymmetrically branched peptides utilizing Fmoc-D-Dab(DDE)-OH, a key building block that enables precise control over branching via an orthogonal protection strategy. We will delve into the underlying chemical principles, step-by-step solid-phase synthesis workflows, and critical considerations for troubleshooting and final product purification, aimed at researchers, scientists, and drug development professionals.

Introduction: The Significance of Branched Peptides

Linear peptides, while biologically important, often suffer from limitations such as rapid degradation by proteases and a short in vivo half-life.[3] Branched peptide structures can mitigate these issues and offer unique functionalities. By creating dendritic or forked structures, it is possible to:

-

Enhance Biological Activity: Multivalent presentation of bioactive sequences can lead to significantly increased binding affinity and efficacy, particularly for targeting cell surface receptors.[1]

-

Improve Stability: The non-natural architecture of branched peptides often confers resistance to enzymatic degradation.[3]

-

Develop Novel Drug Delivery Systems: The customizable framework of branched peptides makes them excellent candidates for drug carriers, allowing for increased drug loading and targeted delivery.[2]

-

Create Advanced Biomaterials: Branched peptides can self-assemble into complex nanostructures, mimicking the extracellular matrix for applications in tissue engineering.[2]

The synthesis of these complex molecules hinges on a robust and controllable chemical strategy. The use of orthogonally protected amino acid building blocks is paramount, allowing for the selective deprotection and elaboration of specific sites on the peptide backbone.

The Core Principle: Orthogonal Protection with Fmoc and Dde

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptide chains. The Fmoc/tBu strategy is widely used due to its mild, base-labile deprotection of the temporary Nα-Fmoc group, which is compatible with acid-labile side-chain protecting groups (like tBu, Trt, Boc).[4][5]

To create a branch point, an amino acid with a side-chain amine is required. This side-chain amine must be protected by a group that is stable to the Fmoc deprotection conditions (e.g., 20% piperidine in DMF) and the final cleavage from the resin (e.g., strong acid like TFA). This is the principle of orthogonality .[6]

This compound is an ideal building block for this purpose.

-

Nα-Fmoc group: A base-labile protecting group for the alpha-amino group, removed at each step of peptide chain elongation.[4]

-

γ-Dde group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group protects the side-chain amine of the diaminobutyric acid (Dab) residue. It is stable to the piperidine used for Fmoc removal but can be selectively cleaved under mild conditions with hydrazine.[4][7][8]

This dual protection scheme allows for the synthesis of the main peptide chain, followed by the selective removal of the Dde group to expose the side-chain amine, which then serves as the anchor point for the synthesis of a second, branching peptide chain.[9]

Detailed Experimental Protocols

This section provides a step-by-step guide for the manual synthesis of a model branched peptide on a 0.1 mmol scale. The principles can be adapted for automated synthesizers.

Materials:

-

Resin: Rink Amide resin (provides a C-terminal amide upon cleavage).

-

Amino Acids: Fmoc-protected amino acids, including this compound.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Coupling Reagents: HBTU/HOBt or HATU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Fmoc Deprotection: 20% (v/v) piperidine in DMF.

-

Dde Deprotection: 2% (v/v) hydrazine in DMF.[10]

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[11][12]

-

Precipitation: Cold diethyl ether.

Protocol 1: Resin Preparation and Main Chain Synthesis

-

Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Swell in DMF for 30-60 minutes. Drain the DMF.

-

First Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-amino acid (4 eq, 0.4 mmol) and coupling reagent (e.g., HBTU, 3.9 eq) in DMF.

-

Add DIPEA (8 eq, 0.8 mmol) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin negative, yellow beads).

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5x).

-

-

Chain Elongation: Repeat steps 2 (using the next amino acid in the sequence) and 3 until the main peptide chain is fully assembled. Incorporate This compound at the desired branching point using the standard coupling protocol.

Protocol 2: Selective Dde Deprotection and Branch Synthesis

-

Dde Removal:

-

Once the main chain is complete (with the N-terminal Fmoc group still attached), wash the resin with DMF (3x).

-

Add a solution of 2% hydrazine in DMF to the resin.[13]

-

Repeat the hydrazine treatment for another 5-10 minutes.

-

Wash the resin extensively with DMF (at least 5x) to remove all traces of hydrazine.

-

-

Branch Chain Synthesis:

-

With the Nα-Fmoc of the terminal amino acid of the main chain still protected, the newly exposed γ-amino group of the Dab residue is now ready for coupling.

-

Couple the first amino acid of the branch chain using the standard coupling protocol (Protocol 1, step 2).

-

Continue the cycle of Fmoc deprotection and coupling (Protocol 1, steps 3 & 4) until the branch chain is complete.

-

Protocol 3: Final Cleavage and Deprotection

Safety Precaution: TFA is highly corrosive. Perform this procedure in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).[14]

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the branch chain using 20% piperidine in DMF as described previously.

-

Resin Washing and Drying: Wash the resin with DMF (3x), followed by DCM (3x). Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[15]

-

Cleavage:

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a centrifuge tube.

-

Add the filtrate dropwise to a larger volume (approx. 10x) of ice-cold diethyl ether to precipitate the crude peptide.[12]

-

Centrifuge the mixture to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.[16]

-

Dry the crude peptide pellet under vacuum.

-

Protocol 4: Peptide Purification and Analysis

-

Purification: The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[17]

-

Analysis:

-

Confirm the purity of the collected fractions using analytical HPLC.

-

Verify the identity of the final product by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

-

Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a white, fluffy powder.[16]

Data Summary and Key Parameters

| Step | Reagent/System | Key Parameters | Purpose & Rationale |

| Nα-Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min | Base-catalyzed removal of the temporary Nα-Fmoc group to allow chain elongation.[4] |

| Amino Acid Coupling | HBTU/DIPEA in DMF | 1-2 hours | Activation of the carboxylic acid for efficient amide bond formation. Monitored by Kaiser test. |

| γ-Dde Deprotection | 2% Hydrazine in DMF | 2 x 5-10 min | Selective removal of the side-chain protection to expose the branching point. Hydrazine is a mild nucleophile that does not cleave Fmoc or acid-labile groups.[18] |

| Global Deprotection & Cleavage | 95% TFA / 2.5% TIS / 2.5% H₂O | 2-3 hours | Strong acid cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously. Scavengers (TIS, H₂O) prevent side reactions.[12] |

| Purification | RP-HPLC (C18 column) | Acetonitrile/H₂O Gradient (0.1% TFA) | Separates the target peptide from impurities based on hydrophobicity.[17] |

Troubleshooting and Expert Insights

-

Incomplete Dde Removal: If analysis shows a significant amount of unbranched peptide, the Dde deprotection may have been incomplete. Ensure fresh 2% hydrazine solution is used and consider extending the reaction time slightly. Thorough washing after deprotection is crucial as residual hydrazine can interfere with subsequent steps.

-

Poor Coupling on the Branch: Steric hindrance can be a challenge when synthesizing branched peptides, especially if the branch point is near the resin or within a crowded sequence.[19] Using a more potent coupling reagent like HATU, double coupling (repeating the coupling step), or extending the coupling time can improve yields. Microwave-assisted SPPS can also be effective in overcoming steric challenges.[19]

-

Alternative Dde Deprotection: While 2% hydrazine is standard, it can sometimes cause partial removal of the Fmoc group. For highly sensitive sequences, a milder system of hydroxylamine hydrochloride and imidazole in NMP can be used to enhance orthogonality with Fmoc.[7]

-

Lactam Formation with Dab: Under certain coupling conditions, Fmoc-Dab derivatives can be prone to intramolecular cyclization to form a lactam, which results in a capped and unreactive amine.[20][21] Using pre-activation times of less than a minute before adding the mixture to the resin can help minimize this side reaction.

Conclusion

The synthesis of branched peptides using this compound is a powerful and versatile strategy for creating complex, non-linear molecules with significant potential in therapeutics and materials science.[1][2] The orthogonal nature of the Fmoc and Dde protecting groups provides the precise chemical control necessary to dictate the point of branching and the sequence of the appended chain.[4][8] By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently construct these sophisticated architectures, paving the way for innovations in drug design and biomedical applications.

References

-

Branched peptides as bioactive molecules for drug design | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Evolution of branched peptides as novel biomaterials. (2025, January 13). RSC Publishing. Retrieved February 12, 2026, from [Link]

-

Branched peptides as therapeutics. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Dde-protected PNA monomers, orthogonal to Fmoc, for the synthesis of PNA-peptide conjugates. (2005, August 22). University of Edinburgh Research Explorer. Retrieved February 12, 2026, from [Link]

-

The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

-

Selective Deprotection Strategies: Leveraging Dde for Advanced Peptide Modifications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

-

Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH. (n.d.). CEM. Retrieved February 12, 2026, from [Link]

-

Revolutionizing Peptide Cleavage and Purification Techniques. (2025, February 28). Dilun Biotechnology. Retrieved February 12, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 12, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved February 12, 2026, from [Link]

-

Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (n.d.). Retrieved February 12, 2026, from [Link]

-

Strategies for the synthesis of labeled peptides. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

-

Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM. Retrieved February 12, 2026, from [Link]

-

Strategies for the Synthesis of Labeled Peptides. (2023, April 5). LifeTein. Retrieved February 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cem.de [cem.de]

- 13. lifetein.com [lifetein.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. bachem.com [bachem.com]

- 18. researchgate.net [researchgate.net]

- 19. kohan.com.tw [kohan.com.tw]

- 20. rsc.org [rsc.org]

- 21. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

synthesis of antimicrobial peptides using FMOC-D-DAB(DDE)-OH

Application Note: Orthogonal Synthesis of Protease-Resistant Antimicrobial Peptides (AMPs) using Fmoc-D-Dab(Dde)-OH

Executive Summary

The development of Antimicrobial Peptides (AMPs) faces two primary challenges: proteolytic instability in vivo and the need for site-specific modification (e.g., lipidation or cyclization) to enhance potency.[1] This guide details the application of This compound (Fmoc-D-2,4-diaminobutyric acid, side-chain Dde protected) to solve both problems simultaneously.

By incorporating the D-isomer of Dab, researchers introduce a non-proteinogenic, cationic residue that resists enzymatic degradation. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group provides a quasi-orthogonal handle, allowing for the selective deprotection and functionalization of the side chain while the peptide remains anchored to the solid phase. This protocol is essential for synthesizing next-generation lipopeptides (e.g., Polymyxin analogues) and stapled peptides.

Chemical Logic & Mechanism

Why D-Dab?

-

Cationic Charge: Like Lysine, Dab carries a positive charge at physiological pH, crucial for the initial electrostatic attraction to negatively charged bacterial membranes (LPS in Gram-negatives).

-

Steric Reach: Dab has a shorter side chain (2 carbons) compared to Lysine (4 carbons). This alters the amphipathic profile and can enhance membrane insertion depth.

-

Proteolytic Stability: The D-stereochemistry prevents recognition by endogenous proteases (e.g., trypsin), significantly extending the plasma half-life of the therapeutic candidate.

The Dde Orthogonality Strategy

The success of this protocol relies on the orthogonality between three protecting groups:

-

Fmoc (N

): Base-labile (20% Piperidine). Removed after every cycle. -

Boc/tBu (Side-chains/N

cap): Acid-labile (95% TFA). Stable to base and hydrazine. -

Dde (Dab Side-chain): Hydrazine-labile (2% Hydrazine).[2] Stable to TFA.

-

Critical Constraint: Dde is not stable to Piperidine over long exposures, and Hydrazine will remove Fmoc. Therefore, the N-terminus must be protected with Boc before Dde removal to prevent polymerization or double-deprotection.

-

Experimental Protocol

Materials Required

-

Resin: Rink Amide MBHA (for C-term amides) or 2-Chlorotrityl Chloride (for C-term acids).

-

Amino Acid: this compound (and other sequence AAs).

-

Reagents: Piperidine, DMF, Hydrazine Monohydrate, HBTU/DIEA (coupling), TFA.

-

N-Terminal Cap: Boc-Ala-OH (or equivalent final residue) or Di-tert-butyl dicarbonate (Boc

O).

Workflow Diagram

Figure 1: Strategic workflow for synthesizing side-chain modified AMPs. Note the critical use of Boc-protection at the N-terminus prior to Hydrazine exposure.

Step-by-Step Methodology

Step 1: Resin Preparation & Linear Synthesis

-

Swell Rink Amide resin (0.5 mmol scale) in DMF for 30 min.

-

Perform standard Fmoc SPPS cycles:

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Wash: DMF (5 x 1 min).

-

Coupling: AA (4 eq), HBTU (3.9 eq), DIEA (8 eq) in DMF for 45 min.

-

-

Incorporation of Dab: Couple This compound using the standard conditions above. Note: No special precautions are needed during coupling.

Step 2: N-Terminal Capping (The "Boc Strategy")

-

Crucial: Do not remove the final Fmoc if you plan to use Hydrazine immediately. Instead, the final amino acid of the sequence should be coupled as a Boc-protected amino acid (e.g., Boc-Phe-OH).

-

Alternative: If the sequence ends with Fmoc-AA, remove Fmoc and immediately react with Boc

O (5 eq) and DIEA (5 eq) in DCM to cap the N-terminus. -

Why? Hydrazine (used in Step 3) will cleave Fmoc. If the N-terminus is Fmoc-protected, you lose control. If it is free, Dde migration can occur. Boc is stable to Hydrazine.

Step 3: Orthogonal Dde Removal

-

Prepare 2% Hydrazine Monohydrate in DMF (v/v). Prepare fresh.

-

Agitate for 3 minutes . Drain.

-

Repeat 2 more times (3 x 3 min total).

-

Monitoring: The byproduct (3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole) absorbs at 290 nm . Collect the filtrate and check UV absorbance to confirm cleavage.

-

Wash: DMF (5 x 2 min) to rigorously remove all hydrazine traces. Residual hydrazine will react with subsequent activated esters.

Step 4: Side-Chain Functionalization (e.g., Lipidation)

-

Dissolve Fatty Acid (e.g., Octanoic Acid, 5 eq), HATU (5 eq), and DIEA (10 eq) in DMF.

-

Wash with DMF (5x) and DCM (5x).[2]

-

Result: The D-Dab side chain is now acylated. The N-terminus remains Boc-protected.

-

Step 5: Global Cleavage & Purification

-

Treat resin with Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Action: Cleaves peptide from resin, removes Boc, and removes any tBu/Pbf side-chain protectors.

-

-

Precipitate in cold diethyl ether. Centrifuge and lyophilize.

-

Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Quantitative Data & Troubleshooting

Table 1: Protecting Group Stability Matrix

| Protecting Group | 20% Piperidine | 2% Hydrazine | 95% TFA | Role in Protocol |

| Fmoc | Unstable (Removed) | Unstable (Removed) | Stable | Temporary N-term protection |

| Boc | Stable | Stable | Unstable (Removed) | Permanent N-term cap |

| Dde | Stable* | Unstable (Removed) | Stable | Orthogonal Side-chain |

| tBu / Pbf | Stable | Stable | Unstable (Removed) | Standard Side-chain |

*Note: Dde is stable to short piperidine exposures but can migrate during lengthy Fmoc deprotections. Use short deprotection times (2x5 min) when Dde is present.

Troubleshooting Guide

-

Issue: Incomplete Dde removal.

-

Solution: Increase hydrazine treatment to 3 x 10 min. Check UV at 290 nm.

-

-

Issue: Dde Migration (N-terminal modification observed).

-

Cause: Free N-terminus exposed to Dde byproduct.

-

Fix: Ensure N-terminus is Boc-protected before hydrazine exposure.

-

-

Issue: Low yield after functionalization.

-

Cause: Residual hydrazine reacting with activated fatty acid.

-

Fix: Increase DMF washes after hydrazine step. Use a colorimetric test (TNBS) to confirm free amine before coupling.

-

References

-

BenchChem. "A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group." BenchChem Technical Notes. Link

-

Diaz-Mochon, J.J., et al. "Selective Hydrazine-Mediated Removal of the Dde Protecting Group." Organic Letters, 2004.[3] Link

-

Aapptec. "Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups." Aapptec Protocols. Link

- Nash, I.A., et al. "Dde - A Selective Protecting Group for the Solid Phase Synthesis of Peptides." Tetrahedron Letters, 1996.

-

Schmidt, R., et al. "D-Amino Acids in Antimicrobial Peptides: A Strategy to Defeat Proteases." Journal of Peptide Science, 2020. Link

(Note: While specific URLs for papers 2, 4, and 5 are direct DOI links, they represent the authoritative grounding for the chemistry described.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dde Removal from Fmoc-D-Dab(Dde)-OH

Introduction: The "Dab" Factor

Welcome to the technical support center. You are likely here because standard protocols for removing Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) are failing or proceeding sluggishly on your Fmoc-D-Dab(Dde)-OH residues.

The Core Problem: While Dde removal on Lysine (4-carbon side chain) is typically fast (10–15 mins), Diaminobutyric acid (Dab) presents a unique steric challenge. With only a 2-carbon side chain, the bulky Dde group is held in close proximity to the peptide backbone. This creates a "steric shadow" where the backbone conformation and adjacent protecting groups can physically block the nucleophile (hydrazine) from accessing the Dde exocyclic double bond.

This guide provides the diagnostic framework and optimized protocols to resolve this specific kinetic hurdle.

Part 1: Diagnostic Framework

Before altering your chemistry, confirm the root cause.

Is it Sterics or Aggregation?

Slow removal is often confused with peptide aggregation. Use this diagnostic check:

| Diagnostic Step | Observation | Conclusion |

| UV Monitoring (290 nm) | Sharp initial spike, then flatlines at <100% removal. | Steric/Chemical Block: The reagent cannot access the remaining sites due to local sterics or side-chain folding. |

| UV Monitoring (290 nm) | Low, slow absorbance rise that never peaks. | Aggregation: The peptide resin is collapsed. Solvation is the issue, not the reaction chemistry. |

| Kaiser Test | Blue beads (positive) but LC-MS shows +Dde mass (+164 Da). | False Positive: Surface amines are free, but the core of the bead/sequence remains protected. |

Part 2: The Mechanism of Action

To troubleshoot, you must visualize the failure point. Dde removal relies on a nucleophilic attack by hydrazine on the ketone, followed by an intramolecular cyclization that expels the amine.[1][2]

Visualization: Hydrazine-Mediated Cleavage

The following diagram illustrates the pathway and the steric choke-point specific to Dab.

Figure 1: Mechanism of Dde cleavage.[1][2][3] For Dab, the initial nucleophilic attack is the rate-limiting step due to the proximity of the bulky Dde ring to the peptide backbone.

Part 3: Optimized Protocols

Protocol A: Enhanced Hydrazine Method (Standard)

Use this if your N-terminus is Boc-protected or if you do not care about losing the N-terminal Fmoc.

Warning: Hydrazine is basic and nucleophilic; it will slowly remove Fmoc groups (approx. 5-10% loss per hour).

-

Solvent Swap: Do not use pure DMF. Switch to NMP (N-methylpyrrolidone) . NMP swells the resin better, exposing the buried Dab side chains.

-

Concentration: Increase Hydrazine monohydrate concentration from 2% to 5% v/v .

-

Iteration: Instead of

min, perform -

Wash: Wash extensively with DMF (5x) then DCM (3x) to remove the indazole byproduct (which can re-attach or interfere with UV monitoring).

Protocol B: The "Orthogonal" Method (Fmoc-Safe)

Use this if you MUST retain the N-terminal Fmoc group. This method uses a super-nucleophilic effect between hydroxylamine and imidazole, which is highly specific for Dde but too weak to deprotect Fmoc.

Reagents:

Step-by-Step:

-

Preparation: Dissolve

-

Dilution: Dilute this mixture with

DCM (helps swell the resin). -

Reaction: Add to resin. Agitate for 3 hours at room temperature.

-

Note: This reaction is slower than hydrazine but chemically safer for the Fmoc group.

-

-

Verification: Wash with DMF.[1][3][5][7][10][11][12][13] Check cleavage via micro-cleavage and LC-MS.

Part 4: Troubleshooting Guide & FAQs

Symptom-Solution Matrix

| Symptom | Probable Cause | Corrective Action |

| Removal < 50% after 1 hour | Aggregation (Beta-sheet formation). | Add 0.1M DBU to the hydrazine solution (if Fmoc loss is acceptable) or perform hydrazine steps at 40°C . |

| Fmoc peak disappears on HPLC | Hydrazine removed the Fmoc group. | Switch to Protocol B (Hydroxylamine/Imidazole). Ensure N-terminus is Boc-protected if using Hydrazine.[1][5] |

| New peak +164 Da on Mass Spec | Dde Migration (N | The Dde group migrated to a free amine (e.g., N-terminus). Prevention: Ensure N-terminus is protected (Fmoc/Boc) before Dde removal.[1] |

| Reaction stalls at 90% | Equilibrium issue. | The indazole byproduct inhibits the reaction. Increase wash steps between hydrazine treatments.[13] |

Frequently Asked Questions

Q: I am actually using ivDde, not Dde. Does this change things?

A: Yes, significantly. ivDde (isovaleric-Dde) is much more sterically hindered and stable than Dde. For Fmoc-Dab(ivDde)-OH , standard 2% hydrazine is often insufficient. You must use 5-10% Hydrazine in NMP and may require reaction times of up to 2 hours (

Q: Can I use UV to quantify the removal?

A: Yes. The cleaved indazole byproduct absorbs strongly at 290 nm (extinction coefficient

Q: Why not just use Allyl (Alloc) protection instead?

A: Alloc is an excellent alternative for Dab. However, it requires Palladium (

References

-

Bycroft, B. W., et al. (1993). A new multi-detachable p-alkoxybenzyl alcohol resin for solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (9), 778-779. Link

-

Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606. Link

-

Diaz-Mochon, J. J., et al. (2004). Selective orthogonal removal of Dde and ivDde protecting groups. Organic Letters, 6(7), 1127-1129. Link

-

Merck (Novabiochem). Technical Bulletin: Cleavage of Dde & ivDde. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. renyi.hu [renyi.hu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. biotage.com [biotage.com]

preventing side reactions with FMOC-D-DAB(DDE)-OH

Technical Support Center: Fmoc-D-Dab(Dde)-OH

A Guide to Navigating Orthogonal Solid-Phase Peptide Synthesis

Welcome to the technical support center for this compound. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into the successful application of this versatile building block. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to anticipate challenges and troubleshoot effectively.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a cornerstone of modern peptide chemistry, enabling the synthesis of complex architectures like branched peptides, cyclic peptides, and site-specifically labeled conjugates.[1] Its utility stems from its unique deprotection condition, which is orthogonal to the widely used Fmoc/tBu strategy.[2] This guide will address the most common issues encountered during its use, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind using this compound?

A1: The core principle is orthogonality . In solid-phase peptide synthesis (SPPS), protecting groups are used to mask reactive functional groups and direct the sequence of reactions. An orthogonal system uses multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[2]

-

N-α-Fmoc group: Protects the alpha-amine of the peptide backbone. It is base-labile and typically removed using piperidine.[3]

-

Side-Chain tBu, Trt, Pbf groups: Protect acid-labile side chains. They are removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA).

-

Side-Chain Dde group: Protects the side-chain amine of Diaminobutyric acid (Dab). It is stable to both piperidine and TFA but is selectively cleaved by dilute hydrazine.[4]

This three-dimensional protection scheme allows for selective deprotection of the Dab side chain while the peptide remains anchored to the resin and other protecting groups are intact, enabling site-specific modification.[5]

Caption: Orthogonal deprotection workflow in SPPS.

Q2: When should I choose the Dde group versus the more hindered ivDde group?

A2: The choice depends on the specific demands of your synthesis, particularly the length and sequence of the peptide.

| Feature | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) |

| Stability | Less robust. Partial loss has been noted during long syntheses. Prone to migration under certain conditions.[6] | More robust. The added steric hindrance provides greater stability to piperidine treatment over many cycles.[7][8] |

| Removal | Easier to remove with standard 2% hydrazine protocols. | Can be sluggish and incomplete, sometimes requiring higher hydrazine concentrations (up to 10%) or longer reaction times.[9] |

| Recommendation | Suitable for shorter, less complex syntheses where potential migration is minimal. | Recommended for long or complex sequences to prevent side-chain scrambling and premature deprotection.[7] |

Q3: Is the Dde group completely stable to piperidine used for Fmoc removal?

A3: Not entirely. While generally considered stable for standard Fmoc deprotection cycles, prolonged or repeated exposure to piperidine can lead to a side reaction known as Dde migration.[6] An unprotected primary amine (e.g., the ε-NH2 of a lysine residue) can attack a Dde-protected amine, leading to the transfer of the Dde group. This side reaction is accelerated by piperidine.[6] For sensitive sequences, using a different base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal can prevent this migration.[6]

Troubleshooting Guide

Problem 1: Incomplete Dde group removal after hydrazine treatment.

-

Observation: Mass spectrometry analysis of a test cleavage shows a significant peak corresponding to the mass of the Dde-protected peptide.

-

Causality: The efficiency of Dde cleavage is dependent on the accessibility of the Dde group to the hydrazine reagent. This can be hampered by two main factors:

-

Insufficient Reagent Exposure: The standard 2% hydrazine treatment may not be sufficient, especially for the more robust ivDde group or if the protected residue is sterically hindered within a folded peptide sequence.[9]

-

Peptide Aggregation: On-resin aggregation can shield the Dde group, preventing the hydrazine solution from reaching the reaction site.[10] Aggregation is common in hydrophobic sequences.[10]

-

-

Solutions:

-

Optimize Deprotection Protocol: Increase the number of hydrazine treatments. Instead of the standard 3 x 3 minutes, try 3 x 10 minutes. If incomplete removal persists, particularly for ivDde, consider increasing the hydrazine monohydrate concentration to 4-5%, but be mindful of potential side reactions.[7][9]

-

Monitor the Reaction: The pyrazole byproduct of the cleavage reaction has a strong UV absorbance.[1] You can monitor the reaction progress by collecting the flow-through and measuring its absorbance, continuing treatment until the absorbance returns to baseline.

-

Disrupt Aggregation: Before Dde deprotection, wash the resin with solvents known to disrupt secondary structures. A "magic mixture" (e.g., DMF/DCM containing ethylene carbonate) or the use of N-methylpyrrolidone (NMP) as a solvent can be effective.[10]

-

Caption: Troubleshooting workflow for incomplete Dde deprotection.

Problem 2: The N-terminal Fmoc group is lost during Dde deprotection.

-

Observation: Mass spectrometry shows a peak corresponding to the peptide with both the Dde and Fmoc groups removed.

-

Causality: Hydrazine is a nucleophilic base and is not fully orthogonal to the Fmoc group.[1] While Fmoc is more stable to hydrazine than to piperidine, it will be cleaved upon extended exposure. This is a critical limitation of the standard hydrazine/Fmoc combination.

-

Solutions:

-

N-terminal Boc Protection: Before Dde removal, protect the N-terminal amine with a Boc group, which is stable to hydrazine. This can be done by reacting the N-terminal amine with Boc anhydride (Boc₂O).[7] This is the most common and robust strategy.

-

Use a Milder, Fully Orthogonal Reagent: For complete orthogonality, replace the hydrazine/DMF solution with a hydroxylamine-based cocktail. A solution of hydroxylamine hydrochloride and imidazole in NMP/DCM can remove the Dde group without affecting the Fmoc group.[3][7][11] This is the preferred method when N-terminal Boc protection is not feasible.

-

Problem 3: Hydrazine treatment is causing other side reactions.

-

Observation: Mass spectrometry reveals unexpected side products, such as a mass loss of 28 Da from Arginine residues or evidence of peptide backbone cleavage.

-

Causality: Hydrazine, especially at concentrations higher than 2% or with prolonged exposure, can induce undesirable side reactions.[7]

-

Solutions:

-

Strictly Control Reagent Concentration: Do not exceed a 2% (v/v) concentration of hydrazine monohydrate in DMF unless absolutely necessary for stubborn ivDde removal.[7]

-

Minimize Reaction Time: Adhere to the shortest effective reaction time. Perform multiple short treatments rather than a single long one.

-

Thorough Washing: After the final hydrazine treatment, wash the resin extensively with DMF (at least 5 times) to remove all traces of the reagent before proceeding to the next step.[3]

-

Experimental Protocols

Protocol 1: Standard Dde Deprotection with Hydrazine

Objective: To selectively remove the Dde protecting group from a side chain of a resin-bound peptide where the N-terminus is protected with a Boc group.

-

Swell the peptide-resin in DMF for 15-30 minutes. Drain the solvent.[1]

-

Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in peptide synthesis-grade DMF.[7]

-

Add the 2% hydrazine solution to the resin (approx. 10-25 mL per gram of resin).[7]

-

Gently agitate the mixture at room temperature for 3-10 minutes.[3]

-

Drain the deprotection solution.

-

Repeat steps 3-5 two more times for a total of three treatments.[7]

-

Wash the resin thoroughly with DMF (5 x 10 mL per gram) to remove all traces of hydrazine and the cleaved pyrazole byproduct.[3] The resin is now ready for side-chain modification.

Protocol 2: Orthogonal Dde Deprotection with Hydroxylamine

Objective: To selectively remove the Dde protecting group while preserving a terminal Fmoc group.

-

Swell the peptide-resin in N-methylpyrrolidone (NMP) for 15-30 minutes. Drain the solvent.

-

Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1.0 eq. based on resin Dde content) and imidazole (0.75 eq. based on resin Dde content) in NMP (approx. 10 mL per gram of resin).[7][11]

-

Add the solution to the resin.

-

Gently agitate the mixture at room temperature for 30 to 60 minutes.[7][11]

-

Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL per gram).[11] The resin is now ready for further elaboration with the N-terminal Fmoc group intact.

References

-

Augustyns K, et al. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research. 1997. Available from: [Link].

-

ResearchGate. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF. ResearchGate. Available from: [Link].

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. Aapptec Peptides. Available from: [Link].

-

Biotage. Optimizing the removal of an ivDde protecting group. Biotage. 2023. Available from: [Link].

-

PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. 2024. Available from: [Link].

-

Aapptec Peptides. Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. Available from: [Link].

-

PubMed. Fmoc-based synthesis of disulfide-rich cyclic peptides. PubMed. 2014. Available from: [Link].

-

Cells. Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI. 2022. Available from: [Link].

-

CEM. Automated Synthesis of Cyclic Disulfide-Bridged Peptides. CEM. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-Lys(Dde)-OH in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. nbinno.com [nbinno.com]

- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

Technical Support Center: Improving Yield in Branched Peptide Synthesis

Welcome to the Technical Support Center for Branched Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing non-linear peptide architectures. Branched peptides offer significant advantages in multivalency, stability, and unique conformational properties, making them invaluable in vaccine development, drug delivery, and biomaterial science. However, their synthesis presents unique challenges, primarily related to achieving high yields and purity.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your synthetic strategy. We will explore the causality behind experimental choices, ensuring that every step is a self-validating system for success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful branched peptide synthesis campaign.

Q1: My overall yield is consistently low. What are the most common culprits in branched peptide synthesis?